2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol

Description

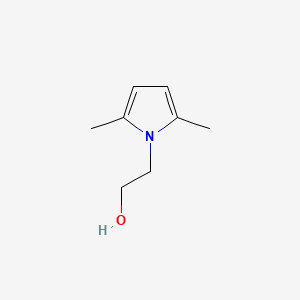

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7-3-4-8(2)9(7)5-6-10/h3-4,10H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREYOJNLKFSXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90232499 | |

| Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83662-06-0 | |

| Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083662060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83662-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90232499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-HYDROXYETHYL)-2,5-DIMETHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28FUA53V3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol

This guide provides a comprehensive technical overview of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol, a heterocyclic compound of interest in various scientific fields. It is intended for researchers, chemists, and drug development professionals seeking detailed information on its synthesis, properties, and applications. The structure of this document is designed to logically present the core scientific information, from fundamental properties to practical applications and safety protocols.

2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol, also known by synonyms such as 1-(2-hydroxyethyl)-2,5-dimethylpyrrole and the abbreviation HEDMP, is an organic compound featuring a substituted pyrrole ring linked to an ethanol group.[1][2] The pyrrole moiety is a fundamental five-membered aromatic heterocycle that is a core component of many biologically significant molecules, including porphyrins and vitamin B12.[3] The presence of both a heterocyclic ring and a primary alcohol functional group makes HEDMP a versatile intermediate for further chemical modifications.[1]

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

CAS Number: 83662-06-0[1][2][4][5]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO | [1][4] |

| Molecular Weight | 139.19 g/mol | [1][5] |

| IUPAC Name | 2-(2,5-dimethylpyrrol-1-yl)ethanol | [1][2] |

| Physical Form | Solid | |

| InChI Key | AREYOJNLKFSXPK-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CC1=CC=C(N1CCO)C | [1][2] |

Synthesis and Mechanistic Insights

The synthesis of N-substituted pyrroles like HEDMP is most classically achieved through the Paal-Knorr reaction. This powerful and straightforward method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1]

The Paal-Knorr Synthesis Pathway

The primary route to synthesizing 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol involves the reaction between 2,5-hexanedione and ethanolamine. The causality behind this choice is the high efficiency and atom economy of the reaction, which forms the pyrrole ring in a single, often high-yielding, step with water as the only byproduct.[6]

The mechanism proceeds via the initial formation of a hemiaminal upon nucleophilic attack of the amine onto one of the carbonyl carbons. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the stable aromatic pyrrole ring. Recent advancements have focused on environmentally friendly, solvent-free, or one-pot, two-step processes starting from 2,5-dimethylfuran, which first undergoes an acid-catalyzed ring-opening to yield the 2,5-hexanedione precursor.[1][6]

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of a Paal-Knorr synthesis. Trustworthiness in any synthesis is established by rigorous characterization of the final product to confirm its identity and purity.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1 equivalent) and ethanolamine (1 equivalent). An appropriate solvent, such as ethanol or acetic acid, may be used, although solvent-free methods have also been reported.[1][3]

-

Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by the consumption of starting materials), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified. This is a critical step to ensure the removal of unreacted starting materials and byproducts. A common method is flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization (Self-Validation): The purified product should be analyzed to confirm its structure. This involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

Spectroscopic Characterization

Confirming the molecular structure of the synthesized 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol is a critical self-validating step in any experimental workflow.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: two singlets for the two equivalent methyl groups on the pyrrole ring, a singlet for the two equivalent protons on the pyrrole ring itself, and two triplets corresponding to the two CH₂ groups of the N-ethyl alcohol substituent. A broad singlet for the hydroxyl (-OH) proton will also be present.

-

¹³C NMR Spectroscopy: The carbon NMR will display distinct signals for the methyl carbons, the pyrrole ring carbons (two signals due to symmetry), and the two carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol group. C-H stretching and C=C stretching bands for the pyrrole ring will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z = 139.19.[1]

Applications in Research and Drug Development

The unique combination of a heterocyclic ring and a reactive hydroxyl group makes 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol a valuable building block in several areas of chemical and pharmaceutical research.[1]

-

Pharmaceutical Intermediates: Pyrrole derivatives are known to exhibit a wide range of biological activities.[1][3] HEDMP serves as a precursor for synthesizing more complex molecules with potential therapeutic properties, including antimicrobial, antioxidant, and neuroprotective effects.[1] Its structure is a key component in the development of compounds targeting enzymes like acetylcholinesterase (AChE) and BACE 1, which are implicated in Alzheimer's disease.[7] Furthermore, the 2,5-dimethylpyrrole moiety itself has been identified as a critical partial structure for enhancing monoclonal antibody production in CHO cell cultures.[8]

-

Material Science: The hydroxyl group provides a reactive handle for incorporating the pyrrole unit into larger polymeric structures or for developing functional materials.[1] Its structure makes it a candidate for creating novel sensors or catalysts.[1]

-

Agrochemicals: Nitrogen-containing heterocycles are a cornerstone of modern agrochemicals. HEDMP can be used as a starting material for developing new classes of pesticides and herbicides.[1]

Safety and Handling

According to safety information provided by suppliers, 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol is classified as acutely toxic if swallowed.[2]

-

GHS Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statement: H301: Toxic if swallowed.[2]

-

Precautionary Statements: Standard laboratory precautions should be taken, including wearing personal protective equipment (gloves, safety glasses, lab coat). Avoid ingestion and inhalation. P-codes include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), and P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician).

-

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, designated as a combustible acute toxic materials storage area.

Researchers must consult the full Safety Data Sheet (SDS) from their supplier before handling this compound.

References

-

1-(2-Hydroxyethyl)-2,5-dimethylpyrrole - PubChem. [Link]

- US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - MDPI. (2024). [Link]

-

Best 2,5-Dimethyl-1H-pyrrole CAS 625-84-3 | Look Chemical. [Link]

-

Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC. [Link]

-

N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC - NIH. [Link]

Sources

- 1. Buy 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol | 83662-06-0 [smolecule.com]

- 2. 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | C8H13NO | CID 95963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]

- 4. 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol | CymitQuimica [cymitquimica.com]

- 5. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 6. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy [mdpi.com]

- 7. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol (HEDMP). Intended for researchers, scientists, and professionals in drug development, this document delves into the essential chemical and physical characteristics of this versatile N-substituted pyrrole derivative. Beyond a mere compilation of data, this guide offers insights into the experimental determination of these properties, the synthetic rationale, and the compound's potential applications, particularly as a scaffold in medicinal chemistry. The synthesis, characterization, and potential utility of HEDMP are discussed within the framework of established chemical principles, providing a self-validating system of protocols and data interpretation.

Introduction: The Significance of N-Substituted Pyrroles in Modern Chemistry

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals. The strategic functionalization of the pyrrole nitrogen opens up a rich chemical space for the design of novel molecular architectures with tailored properties. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol, also known as 1-(2-hydroxyethyl)-2,5-dimethylpyrrole (HEDMP), is a bifunctional molecule that combines the aromaticity of the pyrrole ring with the reactivity of a primary alcohol. This unique combination makes it a valuable intermediate in organic synthesis and a promising scaffold for the development of new therapeutic agents and advanced materials.

The 2,5-dimethyl substitution pattern on the pyrrole ring sterically hinders polymerization and oxidation, common side reactions for unsubstituted pyrroles, thereby enhancing the stability of the core structure. The hydroxyethyl group provides a handle for further chemical modifications, such as esterification, etherification, or oxidation, allowing for the facile introduction of diverse functional groups. Understanding the fundamental physicochemical properties of HEDMP is paramount for its effective utilization in research and development. This guide aims to provide a detailed and practical understanding of these properties.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in any scientific endeavor. These properties govern its behavior in different environments, its reactivity, and its potential for interaction with biological systems.

Identity and Molecular Structure

The foundational identity of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol is established by its molecular formula and structure.

| Property | Value | Source |

| IUPAC Name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol | [1] |

| Synonyms | 1-(2-hydroxyethyl)-2,5-dimethylpyrrole, HEDMP | [1] |

| CAS Number | 83662-06-0 | [2][3] |

| Molecular Formula | C₈H₁₃NO | [2][3] |

| Molecular Weight | 139.19 g/mol | [3] |

| Canonical SMILES | CC1=CC=C(N1CCO)C | [1] |

| InChI Key | AREYOJNLKFSXPK-UHFFFAOYSA-N | [1][2] |

Predicted and Experimental Physical Properties

| Property | Predicted/Experimental Value | Notes and Rationale |

| Melting Point | Data not available (predicted to be a low-melting solid or liquid at room temperature) | The precursor, 2,5-dimethylpyrrole, has a melting point of 7.7 °C.[4] The addition of the hydroxyethyl group is expected to increase the melting point due to hydrogen bonding, but it may still be near room temperature. |

| Boiling Point | Data not available (predicted to be >200 °C at atmospheric pressure) | 2,5-dimethylpyrrole has a boiling point of 165-171 °C.[4][5] The introduction of the hydroxyl group will significantly increase the boiling point due to intermolecular hydrogen bonding. |

| Solubility | Miscible with water and common organic solvents (e.g., ethanol, DMSO, chloroform) | The hydroxyl group imparts hydrophilicity, suggesting good water solubility. The pyrrole ring and methyl groups contribute to its solubility in organic solvents. |

| pKa (of conjugate acid) | ~ -3.0 to 0.0 | Pyrrole is a very weak base, with a pKa of its conjugate acid reported to be between -3.8 and 0.4.[6] The electron-donating methyl groups on the pyrrole ring in HEDMP would slightly increase its basicity compared to unsubstituted pyrrole. However, the lone pair on the nitrogen is involved in the aromatic sextet, significantly reducing its availability for protonation. |

| LogP (Octanol-Water Partition Coefficient) | 0.7 (Computed) | This value suggests a relatively balanced hydrophilic-lipophilic character, which is often desirable in drug candidates. |

Synthesis and Characterization

The reliable synthesis and unambiguous characterization of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol are crucial for its application.

Synthetic Approach: The Paal-Knorr Synthesis

The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis.[7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[8] For the synthesis of HEDMP, 2,5-hexanedione is reacted with ethanolamine.

Experimental Protocol: Paal-Knorr Synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1 equivalent) and ethanolamine (1.1 equivalents). The reaction can often be performed neat or with a minimal amount of a high-boiling solvent like toluene or in the absence of a solvent.[9]

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol.

Spectroscopic Characterization

The structural elucidation of the synthesized HEDMP is unequivocally achieved through a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the methyl groups, and the ethyl alcohol substituent.

-

Pyrrole Protons (H-3, H-4): A singlet at approximately 5.7-5.9 ppm, integrating to 2H.[10]

-

Methyl Protons (CH₃): A singlet at around 2.1-2.3 ppm, integrating to 6H.[10]

-

N-CH₂ Protons: A triplet at approximately 3.8-4.0 ppm.

-

O-CH₂ Protons: A triplet in the region of 3.6-3.8 ppm.

-

Hydroxyl Proton (OH): A broad singlet whose chemical shift is dependent on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Pyrrole C-2, C-5: Resonances in the range of 125-130 ppm.

-

Pyrrole C-3, C-4: A signal around 105-110 ppm.

-

N-CH₂ Carbon: A peak in the 45-50 ppm region.

-

O-CH₂ Carbon: A signal around 60-65 ppm.

-

Methyl Carbons (CH₃): A resonance in the upfield region, typically 12-15 ppm.

-

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of the key functional groups.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and intermolecular hydrogen bonding.

-

C-H Stretch: Sharp peaks around 2850-3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the methyl and ethyl groups.

-

C=C Stretch (Pyrrole Ring): Absorptions in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ range, indicative of the primary alcohol.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A peak at m/z = 139.19, corresponding to the molecular weight of HEDMP.

-

Fragmentation Pattern: Expect to see fragments corresponding to the loss of water (M-18), the loss of the hydroxyethyl group, and other characteristic fragmentations of the pyrrole ring.

Experimental Protocols for Physicochemical Property Determination

The following are standardized protocols that can be readily adapted for the determination of the key physicochemical properties of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol.

Melting Point Determination

This protocol is based on the capillary method, a widely accepted technique for determining the melting point of a solid.[11][12]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of HEDMP is pure and dry. If it is a solid, finely powder it.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Insertion: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

-

Slow Heating: For an accurate determination, begin heating slowly when the temperature is about 15-20 °C below the expected melting point. The rate of heating should be 1-2 °C per minute near the melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). A pure compound will have a sharp melting range of 1-2 °C.

Boiling Point Determination

For liquid samples, the boiling point is a key physical constant.

Step-by-Step Methodology (Microscale):

-

Sample Preparation: Place a small amount (0.5-1 mL) of liquid HEDMP into a small test tube.

-

Capillary Inversion: Place a melting point capillary tube, sealed end up, into the test tube.

-

Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. Continue heating until a steady stream of bubbles is observed.

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Assessment

A qualitative assessment of solubility is crucial for handling and formulation.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).

-

Sample Addition: To 1 mL of each solvent in a separate test tube, add a small, measured amount of HEDMP (e.g., 10 mg).

-

Observation: Agitate the mixture and observe if the solid dissolves completely. If it does, the compound is soluble. If not, it is insoluble or sparingly soluble.

-

Heating (Optional): Gently heating the mixture can help to determine if solubility increases with temperature.

Potential Applications in Drug Development and Material Science

The bifunctional nature of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol makes it an attractive building block in several areas of chemical research.

A Scaffold in Medicinal Chemistry

Pyrrole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. HEDMP can serve as a starting point for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group can be used to link the pyrrole core to other pharmacophores or to modulate the pharmacokinetic properties of a lead compound.

Monomer for Functional Polymers

The presence of both a polymerizable heterocyclic ring (though less reactive than unsubstituted pyrrole) and a reactive hydroxyl group makes HEDMP a candidate for the synthesis of functional polymers. These polymers could find applications in sensors, coatings, and drug delivery systems.

Conclusion

2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol is a valuable and versatile chemical entity with significant potential in both medicinal chemistry and material science. This guide has provided a detailed overview of its core physicochemical properties, methods for its synthesis and characterization, and standardized protocols for the experimental determination of its key physical constants. By understanding these fundamental properties, researchers can more effectively harness the potential of this compound in their scientific pursuits. The provided protocols and data serve as a self-validating framework for the confident application of HEDMP in the laboratory.

References

-

2,5-Dimethylpyrrole. (n.d.). PubChem. Retrieved from [Link]

-

1-(2-Hydroxyethyl)-2,5-dimethylpyrrole. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2021). MDPI. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

1H-Pyrrole, 2,5-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025, August 28). Chair of Analytical Chemistry. Retrieved from [Link]

- Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives. (n.d.). Google Patents.

-

Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. (2024, February 15). MDPI. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology. Retrieved from [Link]

-

Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. Retrieved from [Link]

-

Synthesis of new 2,5-dimethyl pyrrole derivatives from acetonylacetone. (2025, August 7). ResearchGate. Retrieved from [Link]

-

What is the pKaH of pyrrole? (2019, November 16). Chemistry Stack Exchange. Retrieved from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

1.2.1. MELTING TEMPERATURE AND MELTING RANGE. (2023, July 28). World Health Organization. Retrieved from [Link]

-

Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. (n.d.). ResearchGate. Retrieved from [Link]

-

Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (2022, April 7). Retrieved from [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). (2017, December 20). Retrieved from [Link]

-

Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020, January 4). YouTube. Retrieved from [Link]

-

The FTIR spectrum for Pyrrole. (n.d.). ResearchGate. Retrieved from [Link]

-

e Typical FTIR spectra of extracts of 100% ethanol extract (active) and... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | C8H13NO | CID 95963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol | CymitQuimica [cymitquimica.com]

- 3. 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-ジメチルピロール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. 2,5-Dimethyl-1H-pyrrole(625-84-3) 1H NMR spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. westlab.com [westlab.com]

Spectroscopic Data of 1-(2-hydroxyethyl)-2,5-dimethylpyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-(2-hydroxyethyl)-2,5-dimethylpyrrole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthesis of the compound via the Paal-Knorr reaction and provides an in-depth analysis of its expected spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this pyrrole derivative in a research and development setting.

Introduction

1-(2-hydroxyethyl)-2,5-dimethylpyrrole, also known as 2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanol, is a substituted pyrrole that incorporates a reactive hydroxyl group, making it a versatile building block for further chemical modifications. The pyrrole scaffold is a core component of many biologically active molecules and functional materials.[1] A thorough understanding of the spectroscopic characteristics of this compound is essential for confirming its identity, assessing its purity, and elucidating its structure in various applications. This guide provides a detailed examination of its spectroscopic signature.

Molecular Structure

The molecular structure of 1-(2-hydroxyethyl)-2,5-dimethylpyrrole consists of a central 2,5-dimethylpyrrole ring with a 2-hydroxyethyl group attached to the nitrogen atom.

Figure 1: Molecular structure of 1-(2-hydroxyethyl)-2,5-dimethylpyrrole.

Synthesis

The most common and efficient method for the synthesis of 1-(2-hydroxyethyl)-2,5-dimethylpyrrole is the Paal-Knorr pyrrole synthesis.[2] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, ethanolamine.[1][3]

Figure 2: General workflow for the Paal-Knorr synthesis.

Experimental Protocol: Paal-Knorr Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1.0 equivalent) and ethanolamine (1.0-1.2 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.[4]

-

Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If acetic acid was used as the solvent, neutralize it carefully with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-(2-hydroxyethyl)-2,5-dimethylpyrrole.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of 1-(2-hydroxyethyl)-2,5-dimethylpyrrole in a suitable solvent like CDCl₃ would exhibit the following characteristic signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.7-5.8 | s | 2H | Pyrrole ring protons (H-3, H-4) |

| ~3.8-4.0 | t | 2H | Methylene protons adjacent to nitrogen (-N-CH₂-) |

| ~3.6-3.8 | t | 2H | Methylene protons adjacent to hydroxyl (-CH₂-OH) |

| ~2.2-2.3 | s | 6H | Methyl protons on the pyrrole ring (2,5-CH₃) |

| Variable | br s | 1H | Hydroxyl proton (-OH) |

Interpretation:

-

The two protons on the pyrrole ring (H-3 and H-4) are chemically equivalent due to the symmetry of the molecule and are expected to appear as a singlet.

-

The ethyl group will show two triplets due to the coupling between the adjacent methylene groups.

-

The six protons of the two methyl groups at the 2 and 5 positions of the pyrrole ring are also equivalent and will appear as a sharp singlet.

-

The chemical shift of the hydroxyl proton is variable and depends on the concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for 1-(2-hydroxyethyl)-2,5-dimethylpyrrole are as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~128 | Pyrrole ring carbons (C-2, C-5) |

| ~105 | Pyrrole ring carbons (C-3, C-4) |

| ~62 | Methylene carbon adjacent to hydroxyl (-CH₂-OH) |

| ~48 | Methylene carbon adjacent to nitrogen (-N-CH₂-) |

| ~13 | Methyl carbons on the pyrrole ring (2,5-CH₃) |

Interpretation:

-

The symmetry of the molecule results in only five distinct carbon signals.

-

The carbons of the pyrrole ring attached to the methyl groups (C-2 and C-5) will be downfield compared to the other two pyrrole carbons (C-3 and C-4).

-

The methylene carbon attached to the electronegative oxygen atom will be more deshielded than the methylene carbon attached to the nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 1-(2-hydroxyethyl)-2,5-dimethylpyrrole are:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Broad | O-H stretch (hydroxyl group) |

| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1500-1450 | Medium | C=C stretch (pyrrole ring) |

| ~1380 | Medium | C-H bend (methyl groups) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Interpretation:

-

The broad absorption band in the region of 3400-3300 cm⁻¹ is a clear indication of the presence of a hydroxyl group.

-

The C-H stretching vibrations of the methyl and methylene groups will appear in the typical aliphatic region.

-

The characteristic C=C stretching of the pyrrole ring and the strong C-O stretching of the primary alcohol are also key diagnostic peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(2-hydroxyethyl)-2,5-dimethylpyrrole (Molecular Weight: 139.19 g/mol ), the mass spectrum obtained by electron ionization (EI) is expected to show the following features:

| m/z | Proposed Fragment |

| 139 | [M]⁺ (Molecular ion) |

| 108 | [M - CH₂OH]⁺ |

| 94 | [M - CH₂CH₂OH]⁺ |

Interpretation:

-

The molecular ion peak at m/z 139 confirms the molecular weight of the compound.[5]

-

A prominent fragment at m/z 108 would result from the loss of the hydroxymethyl radical.

-

The base peak is likely to be at m/z 94, corresponding to the stable 2,5-dimethylpyrrolyl cation, formed by the cleavage of the N-CH₂ bond.[6] The fragmentation pathways of pyrrole derivatives are significantly influenced by the substituents on the ring.[7][8]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 1-(2-hydroxyethyl)-2,5-dimethylpyrrole. The combination of NMR, IR, and MS data, along with a reliable synthetic protocol, offers researchers and drug development professionals the necessary tools for the confident use of this versatile chemical building block. The predictive nature of the NMR and IR data presented herein should be confirmed by experimental analysis for any given sample.

References

-

PubChem. 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole. National Center for Biotechnology Information. [Link]

- GARDNER, A. M., et al. Vibrations of pyrrole, N-substituted pyrroles, and their cations. The Journal of chemical physics, 148(16), 164304.

-

ResearchGate. Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. [Link]

- Liang, X., et al. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2652-2660.

-

MDPI. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. [Link]

-

ResearchGate. 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

-

The Royal Society of Chemistry. Supporting Information (SI). [Link]

-

Springer. Computational and infrared spectroscopic investigations of N-substituted carbazoles. [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]

-

Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

-

ResearchGate. Paal-Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]

-

National Center for Biotechnology Information. 1-(2-Hydroxyethyl)pyrrole-2,5-dione. [Link]

-

ScienceDirect. New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. [Link]

-

PubMed. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

-

National Institute of Standards and Technology. Pyrrole. [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

PubMed Central. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. [Link]

-

MDPI. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. [Link]

-

YouTube. Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Link]

Sources

- 1. Buy 2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol | 83662-06-0 [smolecule.com]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-(2-Hydroxyethyl)-2,5-dimethylpyrrole | C8H13NO | CID 95963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity of N-Substituted Pyrrole Alcohols

Introduction

The pyrrole ring, a five-membered aromatic heterocycle, represents a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2] Its presence in vital natural products like heme, chlorophyll, and vitamin B12 underscores its fundamental role in biological systems.[3] In the pursuit of novel therapeutics, synthetic pyrrole derivatives have emerged as a highly versatile class of compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

This guide focuses specifically on N-substituted pyrrole alcohols , a subclass where strategic modifications at the nitrogen atom and the incorporation of hydroxyl (-OH) functionalities are employed to fine-tune biological activity. The N-substituent provides a critical vector for modifying lipophilicity, steric interactions, and metabolic stability, thereby influencing target engagement and pharmacokinetic profiles. The addition of an alcohol group can significantly enhance aqueous solubility and introduce hydrogen bonding capabilities, which are often crucial for specific interactions with biological targets such as enzyme active sites or protein receptors.

This document provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, key biological activities, and essential evaluation protocols for N-substituted pyrrole alcohols. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a practical and trustworthy resource for advancing research in this promising area of medicinal chemistry.

Section 1: Synthetic Strategies for N-Substituted Pyrrole Alcohols

The efficacy of any drug discovery program hinges on the efficient and versatile synthesis of the target compounds. For N-substituted pyrroles, the Paal-Knorr synthesis remains one of the most reliable and widely utilized methods due to its operational simplicity, use of accessible starting materials, and generally high yields.[6][7]

The core of the Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often under acidic conditions, to form the pyrrole ring.[6] The introduction of the N-substituent and the alcohol functionality can be achieved concurrently by selecting an appropriate amino alcohol as the primary amine.

A plausible mechanism for the acid-catalyzed Paal-Knorr synthesis begins with the protonation of a carbonyl oxygen, activating it for nucleophilic attack by the primary amine.[6][8] This is followed by a series of intramolecular condensation and dehydration steps, ultimately leading to the formation of the aromatic pyrrole ring.[6] The use of heterogeneous catalysts or microwave irradiation can further enhance reaction rates and yields, aligning with green chemistry principles.[6][7]

Caption: Paal-Knorr synthesis of an N-substituted pyrrole alcohol.

Section 2: Key Biological Activities and Mechanisms of Action

N-substituted pyrrole derivatives have demonstrated significant potential across multiple therapeutic areas. The specific biological activity is largely dictated by the nature and position of substituents on both the pyrrole ring and the N-aryl/alkyl group.

Anticancer Activity

Substituted pyrroles are a prominent scaffold in the design of novel anticancer agents.[9] Their mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis) and the inhibition of critical cell signaling pathways that drive proliferation.[9][10]

Mechanism of Action: Several studies have shown that novel N-substituted pyrrole derivatives can exert cytotoxic effects against various cancer cell lines, including breast and leukemia cell lines.[9][11] The causative logic for this activity often involves:

-

Induction of Apoptosis: These compounds can trigger the intrinsic or extrinsic apoptotic pathways, leading to DNA fragmentation and cell death. This is a highly desirable trait for an anticancer drug, as it eliminates cancer cells in a controlled manner.[10]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, these molecules can halt the proliferation of cancer cells at specific checkpoints (e.g., G0/G1 or S phase), preventing them from replicating.[10]

-

Inhibition of Signaling Pathways: Some pyrrole derivatives have been shown to inhibit pro-survival signaling cascades, such as the ERK1/2 pathway, which is often hyperactive in cancer.[9] Blocking this pathway removes a critical signal that cancer cells need to grow and divide.

Caption: Simplified apoptosis pathway targeted by anticancer compounds.

Data Presentation: The anticancer potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| N-Arylpyrrole (Tropolone-substituted) | L1210 (Leukemia) | 10 - 14 | [11] |

| N-Arylpyrrole (Tropolone-substituted) | CEM (Leukemia) | 10 - 14 | [11] |

| N-Arylpyrrole (Tropolone-substituted) | HeLa (Cervical) | 10 - 14 | [11] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antifungals. Pyrrole derivatives have shown considerable promise in this area, with demonstrated activity against a range of pathogenic microbes.[4][12]

Spectrum of Activity: Newly synthesized series of N-substituted pyrroles have been screened for activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[13] Some derivatives have shown potency equal to or greater than commercial reference antibiotics.[13] The presence of specific substituents, such as a 4-hydroxyphenyl ring, has been correlated with potent antifungal activity, highlighting the importance of the alcohol moiety in target interaction.[13]

The reduced efficacy often observed against Gram-negative bacteria can be attributed to their complex outer membrane, which acts as a formidable permeability barrier, preventing many compounds from reaching their intracellular targets.[14]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Pyrrole-based compounds have been investigated as potential anti-inflammatory agents due to their ability to modulate the inflammatory response.[3][15]

Mechanism of Action: The anti-inflammatory effects of N-substituted pyrrole alcohols are often evaluated in macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The primary mechanism involves the inhibition of key inflammatory mediators:

-

Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain pyrrole analogs can significantly suppress NO production in activated macrophages.[3]

-

Pro-inflammatory Cytokines: These compounds can also downregulate the expression and release of cytokines like TNF-α and IL-6, which are central players in the inflammatory cascade.[3]

Caption: Inhibition of the macrophage-mediated inflammatory response.

Section 3: Experimental Protocols for Biological Evaluation

The trustworthiness of any claim regarding biological activity rests upon robust and reproducible experimental protocols. The following sections detail standardized in vitro assays for evaluating the anticancer, antimicrobial, and anti-inflammatory potential of N-substituted pyrrole alcohols.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effect on cancer cells. The underlying principle is that metabolically active, viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.[9]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-substituted pyrrole alcohol compounds in the appropriate cell culture medium. Replace the old medium in the wells with 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[16] Adherence to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) is crucial for reproducibility.[17]

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Suspend colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the N-substituted pyrrole alcohol compounds in a suitable broth (e.g., Mueller-Hinton Broth).[16] The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: In Vitro Anti-inflammatory Activity (Griess Assay for Nitric Oxide)

This assay measures the inhibitory effect of a compound on nitric oxide (NO) production by LPS-stimulated macrophages. The Griess reagent detects nitrite (NO₂⁻), a stable breakdown product of NO.[3]

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Pre-treatment: Treat the cells with various concentrations of the N-substituted pyrrole alcohol compounds for 1-2 hours before stimulation.

-

Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells: untreated cells, cells treated with LPS only, and cells with compound only (to check for direct cytotoxicity).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine). Incubate in the dark for 10-15 minutes. A pink/magenta color will develop in the presence of nitrite.

-

Data Acquisition: Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.

Conclusion and Future Perspectives

N-substituted pyrrole alcohols represent a versatile and promising scaffold in modern drug discovery. Through strategic synthetic modifications, these compounds can be tailored to exhibit potent and selective biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The causality for their efficacy is rooted in their ability to modulate fundamental cellular processes such as apoptosis, cell signaling, and inflammatory mediator production.

The future of this field lies in several key areas:

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to further elucidate how specific substitutions on the N-aryl/alkyl group and the pyrrole ring influence biological activity and target selectivity.

-

Mechanism of Action Elucidation: While broad activities have been identified, more in-depth studies are required to pinpoint the precise molecular targets of the most promising compounds.

-

Lead Optimization: Hit compounds identified from initial screenings must undergo rigorous optimization to improve their potency, selectivity, and pharmacokinetic properties (ADME/Tox) to become viable drug candidates.

By leveraging the robust synthetic strategies and evaluation protocols outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of N-substituted pyrrole alcohols and contribute to the development of the next generation of medicines.

References

-

Martinez, A., Alvarado, M., Pérez, J., Moya, S., & Contreras, R. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

-

(2025). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

-

Ojima, M., et al. (2026). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters, ACS Publications. [Link]

-

Gheorghe, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

(2025). Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. [Link]

-

Banik, B. K., et al. (2007). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. NIH. [Link]

-

(2025). Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. [Link]

-

Salehi, B., et al. (2023). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. NIH. [Link]

-

Leyssen, P., et al. (2007). N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures. PubMed. [Link]

-

El-Sayed, M. A. A., et al. (2018). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. NIH. [Link]

-

Various Authors. Pyrrole synthesis. Organic Chemistry Portal. [Link]

-

(2022). Synthesis, odor characteristics and biological evaluation of N-substituted pyrrolyl chalcones. Royal Society of Chemistry. [Link]

-

Wanger, A. (2023). Antimicrobial Susceptibility Testing. StatPearls, NCBI Bookshelf, NIH. [Link]

-

(2014). Proposed Mechanism of the formation of N-substituted pyrroles. ResearchGate. [Link]

-

Lashinger, L. M., et al. (2016). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. [Link]

-

Wikipedia contributors. (2024). Pyrrole. Wikipedia. [Link]

-

(2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]

-

(2015). Screening models for inflammatory drugs. Slideshare. [Link]

-

(2012). Antimicrobial Susceptibility Testing. Apec.org. [Link]

-

Zlatanova-Tenisheva, H., & Vladimirova, S. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. [Link]

-

(2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP. [Link]

-

(2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed Central. [Link]

-

(2025). Evaluation of the anti-inflammatory activity of novel synthesized pyrrole, pyrrolopyrimidine and spiropyrrolopyrimidine derivatives. ResearchGate. [Link]

-

(2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. [Link]

-

(2020). Bioactive pyrrole-based compounds with target selectivity. ResearchGate. [Link]

-

(2025). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]

-

(2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. NIH. [Link]

-

Douglas, C. J., et al. (2011). Formation of N-alkylpyrroles via intermolecular redox amination. PubMed. [Link]

-

(2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. ACS Omega. [Link]

-

(2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. [Link]

-

(2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

(2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

-

(2021). Clinical Breakpoint Tables. EUCAST. [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

-

(2016). Synthesis and Study of New N-Aryl Pyrroles. International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]

-

(2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC, NIH. [Link]

-

(2022). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. [Link]

-

(2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports. [Link]

-

(2020). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. acgpubs.org [acgpubs.org]

- 15. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apec.org [apec.org]

- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to 2,5-Dimethylpyrrole Derivatives: From Electronic Structure to Drug Design

This technical guide provides a comprehensive exploration of the theoretical and computational studies of 2,5-dimethylpyrrole derivatives. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging computational chemistry to understand and predict the properties of this important class of heterocyclic compounds. This document delves into the electronic structure, reactivity, and potential applications of these derivatives, with a focus on the underlying quantum chemical principles and practical computational methodologies.

Introduction: The Significance of the 2,5-Dimethylpyrrole Scaffold

Pyrrole and its derivatives are fundamental five-membered aromatic heterocycles that form the core of a vast array of biologically active molecules, including natural products, pharmaceuticals, and functional materials. The 2,5-dimethylpyrrole scaffold, in particular, offers a unique combination of electronic properties and steric hindrance that makes it a valuable building block in medicinal chemistry and materials science. The methyl groups at the 2 and 5 positions block the most reactive α-positions of the pyrrole ring, thereby directing functionalization to the β-positions and the nitrogen atom, and influencing the molecule's overall stability and electronic characteristics.

The versatility of the 2,5-dimethylpyrrole core has led to its incorporation into a wide range of compounds with diverse therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] Understanding the intricate relationship between the structure of these derivatives and their chemical behavior is paramount for the rational design of novel compounds with enhanced activity and desired properties. Theoretical and computational studies provide an indispensable toolkit for elucidating these structure-property relationships at the molecular level, offering insights that can guide synthetic efforts and accelerate the discovery process.[2]

Theoretical Methodologies: A Computational Chemist's Toolkit

The theoretical investigation of 2,5-dimethylpyrrole derivatives heavily relies on a suite of computational methods rooted in quantum mechanics. The choice of methodology is a critical decision that balances computational cost with the desired accuracy for the property of interest.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for studying the electronic structure of medium-sized organic molecules like 2,5-dimethylpyrrole derivatives. DFT calculations are computationally less demanding than traditional wave function-based ab initio methods, yet they can provide highly accurate results for a wide range of molecular properties.

A typical DFT study involves the selection of a functional and a basis set. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for organic molecules and has been shown to provide reliable results for the geometries and electronic properties of pyrrole derivatives. The choice of basis set, such as the Pople-style 6-311++G(d,p) or the Karlsruhe def2-TZVPPD, determines the flexibility of the mathematical functions used to describe the atomic orbitals. Larger basis sets with polarization and diffuse functions are generally required for accurate descriptions of anions, excited states, and intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To understand the photophysical properties of 2,5-dimethylpyrrole derivatives, such as their UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT allows for the calculation of electronic excitation energies and oscillator strengths, providing insights into the nature of electronic transitions.[3]

Molecular Docking and Molecular Dynamics (MD) Simulations in Drug Design

In the context of drug development, molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between 2,5-dimethylpyrrole derivatives and their biological targets, such as enzymes or receptors. Docking predicts the preferred binding orientation of a ligand to a protein, while MD simulations provide a dynamic picture of the ligand-protein complex, allowing for the estimation of binding free energies and the identification of key intermolecular interactions.

Experimental Protocol: A Step-by-Step Guide to a DFT Calculation on a 2,5-Dimethylpyrrole Derivative

This protocol outlines the typical workflow for performing a DFT calculation on a hypothetical derivative, N-(4-nitrophenyl)-2,5-dimethylpyrrole.

-

Molecule Building and Initial Geometry Optimization:

-

Construct the 3D structure of N-(4-nitrophenyl)-2,5-dimethylpyrrole using a molecular modeling software (e.g., Avogadro, GaussView).

-

Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to obtain a reasonable starting geometry.

-

-

DFT Geometry Optimization:

-

Set up a DFT calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Specify the level of theory: B3LYP functional and 6-311++G(d,p) basis set.

-

Perform a geometry optimization to find the minimum energy structure of the molecule.

-

Confirm that the optimized structure corresponds to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Electronic Property Calculations:

-

Using the optimized geometry, perform a single-point energy calculation at the same level of theory.

-

From this calculation, extract key electronic properties such as:

-

Total electronic energy

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

-

Molecular orbital plots

-

Mulliken or Natural Bond Orbital (NBO) charge distribution

-

Dipole moment

-

-

-

Data Analysis and Visualization:

-

Analyze the calculated data to understand the electronic structure and reactivity of the molecule.

-

Visualize the molecular orbitals (HOMO and LUMO) to identify regions of high electron density and susceptibility to electrophilic or nucleophilic attack.

-

Examine the charge distribution to identify polar regions of the molecule.

-

Electronic and Structural Properties of 2,5-Dimethylpyrrole Derivatives

The electronic and structural properties of 2,5-dimethylpyrrole derivatives are highly tunable through the introduction of various substituents on the pyrrole ring or the nitrogen atom. Computational studies are instrumental in predicting and rationalizing these effects.

The Influence of Substituents on Molecular Geometry

The introduction of substituents can lead to subtle but significant changes in the geometry of the 2,5-dimethylpyrrole core. For instance, bulky substituents on the nitrogen atom can cause a slight pyramidalization of the nitrogen and a distortion of the pyrrole ring from planarity. These structural changes can, in turn, affect the electronic properties and biological activity of the molecule.

Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Theoretical studies have shown that the introduction of electron-donating groups (EDGs) on the pyrrole ring or the N-substituent raises the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) lower the LUMO energy level, increasing the molecule's electrophilicity.

Table 1: Calculated Electronic Properties of Substituted 2,5-di(2-thienyl)pyrrole Derivatives (Illustrative Example)

| Substituent (R) | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| -H | -5.50 | -2.10 | 3.40 |

| -CH3 | -5.42 | -2.05 | 3.37 |

| -NO2 | -5.85 | -2.55 | 3.30 |

Note: The data in this table is illustrative and based on general trends observed in computational studies of similar systems.[3]

Charge Distribution and Dipole Moment

The distribution of electron density within a molecule is another crucial factor influencing its reactivity and intermolecular interactions. Mulliken and NBO population analyses are computational methods used to assign partial charges to each atom in a molecule. These charge distributions can help identify nucleophilic and electrophilic sites. The overall polarity of a molecule is quantified by its dipole moment, which is also readily calculated from theoretical studies.

Reactivity of 2,5-Dimethylpyrrole Derivatives: A Theoretical Perspective

The presence of methyl groups at the 2 and 5 positions of the pyrrole ring has a profound impact on its reactivity, particularly in electrophilic substitution reactions.

Electrophilic Substitution at the β-Positions

While the α-positions are the preferred sites of electrophilic attack in unsubstituted pyrrole, these positions are blocked in 2,5-dimethylpyrrole. Consequently, electrophilic substitution is directed to the less reactive β-positions (C3 and C4).[1] Theoretical calculations of the stability of the Wheland intermediates (the carbocation intermediates in electrophilic aromatic substitution) confirm that attack at the β-position is energetically more favorable than attack at the already substituted α-positions.

N-Substitution and its Influence on Reactivity

The nature of the substituent on the nitrogen atom can further modulate the reactivity of the pyrrole ring. Electron-donating N-substituents increase the electron density of the ring, making it more susceptible to electrophilic attack at the β-positions. Conversely, electron-withdrawing N-substituents deactivate the ring towards electrophilic substitution.

Applications in Drug Design and Development

The 2,5-dimethylpyrrole scaffold is a privileged structure in medicinal chemistry, and computational methods play a vital role in the design and optimization of new drug candidates based on this core.

In Silico Screening and Lead Optimization

Computational techniques such as virtual screening and quantitative structure-activity relationship (QSAR) studies are employed to identify and optimize 2,5-dimethylpyrrole derivatives with desired biological activities.[4][5] QSAR models correlate the physicochemical properties of a series of compounds with their biological activity, allowing for the prediction of the activity of novel, unsynthesized derivatives.

Elucidating the Mechanism of Action

Molecular docking and MD simulations can provide valuable insights into the mechanism of action of 2,5-dimethylpyrrole-based drugs. By modeling the interaction of these compounds with their biological targets, researchers can identify key binding interactions, rationalize structure-activity relationships, and guide the design of more potent and selective inhibitors. For example, computational studies on N-aryl-2,5-dimethylpyrrole derivatives with antitubercular activity have suggested that these compounds may target the mycolic acid transporter MmpL3.[1]

Conclusion and Future Outlook

Theoretical and computational studies have become an indispensable tool in the investigation of 2,5-dimethylpyrrole derivatives. From elucidating their fundamental electronic and structural properties to guiding the design of novel therapeutic agents, computational chemistry provides a powerful lens through which to understand and manipulate these versatile molecules. As computational methods continue to improve in accuracy and efficiency, their role in the discovery and development of new 2,5-dimethylpyrrole-based compounds for a wide range of applications is set to expand even further. The synergy between theoretical predictions and experimental validation will undoubtedly continue to drive innovation in this exciting field of chemical research.

Visualizations

Caption: Molecular structure of 2,5-dimethylpyrrole.

Caption: A typical computational workflow for studying a 2,5-dimethylpyrrole derivative.

Caption: Schematic representation of Frontier Molecular Orbitals (HOMO and LUMO).

References

-

MDPI. (2024, February 15). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]

-

ResearchGate. (2025, August 7). N‐substituted 2,5‐dimethyl pyrrole derivatives and SAR activity. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,5-dimethylpyrrole. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. Retrieved from [Link]

-

ACS Publications. (2019, December 10). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. Retrieved from [Link]

-

PubMed Central. (n.d.). A QSAR study on a series of pyrrole derivatives acting as lymphocyte-specific kinase (Lck) inhibitors. Retrieved from [Link]

-

PubMed Central. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Retrieved from [Link]

-

ACS Publications. (2019, December 10). Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-substituted 2,5-dimethyl pyrroles in water. Retrieved from [Link]

-

MDPI. (n.d.). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. Retrieved from [Link]